molecular formula C10H7F3N4 B12956268 6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine

6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine

Cat. No.: B12956268
M. Wt: 240.18 g/mol
InChI Key: FEQLJQXOWWCTKR-UHFFFAOYSA-N
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Description

6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H7F3N4 and a molecular weight of 240.18 g/mol It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a pyridine ring

Preparation Methods

The synthesis of 6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This reaction yields an intermediate compound, which is then further reacted to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity and thereby exerting antitumor effects . The trifluoromethyl group enhances the compound’s ability to interact with biological targets, improving its efficacy.

Comparison with Similar Compounds

6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine can be compared with other similar compounds, such as:

What sets this compound apart is its unique trifluoromethyl group, which enhances its chemical stability and biological activity.

Properties

Molecular Formula

C10H7F3N4

Molecular Weight

240.18 g/mol

IUPAC Name

6-[2-(trifluoromethyl)pyrimidin-5-yl]pyridin-2-amine

InChI

InChI=1S/C10H7F3N4/c11-10(12,13)9-15-4-6(5-16-9)7-2-1-3-8(14)17-7/h1-5H,(H2,14,17)

InChI Key

FEQLJQXOWWCTKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=CN=C(N=C2)C(F)(F)F

Origin of Product

United States

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